molecular formula C15H26N4O3 B1488834 Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 2098058-00-3

Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1488834
CAS No.: 2098058-00-3
M. Wt: 310.39 g/mol
InChI Key: XUHSTPJHUGDSQD-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 3-isopropyl-1,2,4-oxadiazole ring at position 3 and a tert-butyl carbamate protecting group at position 1. Such structural attributes make it valuable in medicinal chemistry for drug discovery, particularly as a precursor for bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-amino-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-9(2)12-17-13(22-18-12)10-8-19(7-6-11(10)16)14(20)21-15(3,4)5/h9-11H,6-8,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHSTPJHUGDSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H26N4O3C_{15}H_{26}N_{4}O_{3} with a molecular weight of 310.39 g/mol. The compound features a piperidine ring substituted with an oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives related to the oxadiazole structure have demonstrated cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that certain oxadiazole derivatives can trigger apoptotic pathways by increasing caspase activity, particularly caspase 3/7 . Additionally, molecular docking studies suggest strong interactions between these compounds and target proteins involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Case Study: Anticancer Activity in MCF-7 Cells
A study investigated a series of oxadiazole derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that specific modifications to the oxadiazole structure enhanced biological activity. For example, compounds with electron-withdrawing groups at strategic positions showed improved potency with IC50 values as low as 0.48 µM .

Table 1: Summary of Biological Activities of Related Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.48Apoptosis induction via caspase activation
Compound BMEL-81.54Cell cycle arrest at G1 phase
Compound CU-9375.13Increased p53 expression leading to apoptosis

Synthesis and Characterization

The synthesis of this compound typically involves the cycloaddition reaction of nitrile oxides with suitable amines or amidoximes under mild conditions. Optimized synthetic routes have been reported to yield high purity compounds suitable for biological testing .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine derivatives have been synthesized and tested against various bacterial strains. A study found that these compounds showed promising inhibitory effects against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Properties
Oxadiazoles have also been investigated for their anticancer activities. For instance, derivatives of this compound have been shown to inhibit cancer cell proliferation in vitro. A notable case study demonstrated that a related oxadiazole compound induced apoptosis in human cancer cell lines, indicating a possible pathway for therapeutic development .

Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been explored in the context of neurodegenerative diseases. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis. In a specific study, tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine derivatives were found to enhance neuronal survival in models of neurodegeneration .

Agricultural Applications

Pesticidal Activity
The oxadiazole ring structure has been associated with pesticidal properties. Research has shown that certain derivatives exhibit insecticidal activity against pests such as aphids and beetles. A field study demonstrated that formulations containing this compound significantly reduced pest populations compared to untreated controls .

Herbicide Development
In addition to insecticidal properties, the compound's analogs have been evaluated for herbicidal activity. Laboratory assays indicated that these compounds can inhibit the growth of various weed species, suggesting their potential use as herbicides in agricultural practices .

Materials Science

Polymer Chemistry
Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine derivatives are being investigated for their role as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers. A comparative study showed that polymers modified with these oxadiazole derivatives exhibited improved tensile strength and thermal resistance .

Nanomaterials Synthesis
The synthesis of nanomaterials using this compound has also been explored. Research indicates that it can act as a stabilizing agent in the formation of metal nanoparticles, which have applications in catalysis and sensing technologies. A recent study highlighted the successful synthesis of gold nanoparticles stabilized by this compound, demonstrating its utility in nanotechnology .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against Gram-positive bacteria
Anticancer propertiesInduces apoptosis in cancer cell lines
Neuroprotective effectsEnhances neuronal survival
Agricultural SciencePesticidal activityReduces pest populations significantly
Herbicide developmentInhibits growth of various weed species
Materials SciencePolymer chemistryImproves tensile strength and thermal stability
Nanomaterials synthesisStabilizes metal nanoparticles

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their differences:

Compound Name Substituent on Oxadiazole Piperidine Substituents Key Features CAS Number References
Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate 3-isopropyl 4-amino, 1-tert-butyl carbamate Amino group enhances solubility and reactivity; carbamate protects amine. Not explicitly stated
Tert-butyl 4-amino-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate 3-cyclopropyl 4-amino, 1-tert-butyl carbamate Cyclopropyl increases rigidity; higher reactivity (evidenced by safety codes). N/A
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate 3-phenyl None (3-substituted) Aromatic phenyl enhances π-π interactions; lacks 4-amino group. N/A
tert-Butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate 3-isopropyl None (4-substituted) Lacks 4-amino group; simpler structure with lower synthetic complexity. 913264-42-3

Key Observations :

  • Amino Group: The 4-amino group in the target compound differentiates it from analogs like CAS 913264-42-3, enabling hydrogen bonding and serving as a site for further functionalization .
  • Oxadiazole Substituents: Isopropyl: Balances lipophilicity and steric bulk, improving metabolic stability compared to phenyl or cyclopropyl analogs . Phenyl: Enhances aromatic interactions but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-amino-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

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